molecular formula C9H19NO2 B1453634 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- CAS No. 1250643-50-5

1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-

Cat. No. B1453634
M. Wt: 173.25 g/mol
InChI Key: QNMKJZQJSZIRMW-UHFFFAOYSA-N
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Description

“1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-” is an organic compound that is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry . It can be used in the synthesis of cell biology test reagents .


Synthesis Analysis

The synthesis of “1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-” involves the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran (THF) at -60°C . The reaction mixture is then heated to 0°C over 6 hours, diluted with water and ethyl acetate, and vigorously stirred for 10 minutes .


Molecular Structure Analysis

The molecular formula of “1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-” is C9H19NO2 . It has a molecular weight of 173.25 .


Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl group in “1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-” can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .


Physical And Chemical Properties Analysis

“1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-” is a liquid that is colorless to pale yellow in color . It has a boiling point of 90-94°C at 15mm and a density of 1.024 . It has a refractive index of 1.4530 .

Scientific Research Applications

  • Chemical Synthesis and Reactivity

    • 1-Butanamine plays a role in the formation of 2,3-dihydro-4-pyridinones when added to alpha, beta-unsaturated 1,3-diketones in acidic aqueous medium, as part of chemical synthesis processes (MacDonald & Burnell, 2009).
    • It is also involved in the synthesis of complex compounds, such as 4-[4-(3-pyridinyl)-1H-imidazol-1yl]-1-butanamine, which is synthesized with an overall yield of 70% and 97% purity (Y. Xinlin, 2007).
  • Biological and Medicinal Research

    • In the field of medicinal chemistry, 1-Butanamine derivatives are synthesized and studied for their antimicrobial properties. For instance, new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, synthesized from 3-oxo-N-(pyrimidin-2-yl)butanamide, displayed moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
  • Agricultural Applications

    • Some derivatives of 1-Butanamine, like 3-methyl-2H-furo[2,3-c]pyran-2-one, have been identified as germination stimulants in smoke, promoting the seed germination of a wide range of plant species. This discovery is significant for agricultural applications, especially in enhancing germination processes (Flematti, Goddard-Borger, Merritt, Ghisalberti, Dixon, & Trengove, 2007).
  • Materials Science and Dye Synthesis

    • In materials science, derivatives of 1-Butanamine are used in the synthesis of azodisperse dyes for polyester fibers. For example, different heterocyclic Hansa Yellow analogues synthesized from 3-oxo-N-(pyrazol-4-yl)butanamide have potential applications as dyes in the textile industry (Girges, Hanna, & Elagamey, 2007).

Safety And Hazards

The compound is labeled as harmful (Xn) and has hazard codes of 42-36 . Safety instructions include avoiding inhalation and contact with skin (S22), and in case of accident or if you feel unwell, seek medical advice immediately (S45) .

properties

IUPAC Name

4-(oxan-4-yloxy)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c10-5-1-2-6-12-9-3-7-11-8-4-9/h9H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMKJZQJSZIRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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